1-prop-2-ynyl-4H-pyridine-3-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
121809-24-3 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.192 |
IUPAC Name |
1-prop-2-ynyl-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C9H10N2O/c1-2-5-11-6-3-4-8(7-11)9(10)12/h1,3,6-7H,4-5H2,(H2,10,12) |
InChI Key |
GBDITIRAKUKRPP-UHFFFAOYSA-N |
SMILES |
C#CCN1C=CCC(=C1)C(=O)N |
Synonyms |
3-Pyridinecarboxamide,1,4-dihydro-1-(2-propynyl)-(9CI) |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for 1 Prop 2 Ynyl 4h Pyridine 3 Carboxamide
Retrosynthetic Analysis of the 1-prop-2-ynyl-4H-pyridine-3-carboxamide Framework
A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnection occurs at the N1-propargyl bond, suggesting an N-alkylation of a 4H-pyridine-3-carboxamide intermediate as the final key step. This precursor, the 4H-pyridine-3-carboxamide core, can be further deconstructed. The amide bond can be disconnected to reveal a 4H-pyridine-3-carboxylic acid or a derivative thereof, and an appropriate amine source. The formation of the 4H-pyridine ring itself is a critical aspect of the synthesis, and retrosynthetic approaches often lead to simpler, acyclic precursors that can be cyclized. Common strategies for pyridine (B92270) ring synthesis, such as the Hantzsch pyridine synthesis, involve the condensation of an α,β-unsaturated compound, an active methylene (B1212753) compound, and an ammonia (B1221849) source. advancechemjournal.com This systematic deconstruction allows for the identification of readily available starting materials and the planning of a convergent and efficient synthetic route.
Development of Novel Synthetic Routes to the 4H-Pyridine-3-carboxamide Core
The formation of the pyridine ring is a cornerstone of the synthesis. Various cyclization strategies have been employed to construct this heterocycle with the desired substitution pattern. Transition-metal-catalyzed cyclizations and cross-coupling procedures have emerged as powerful tools for creating functionalized pyridine derivatives. nih.gov One-pot multicomponent reactions are particularly attractive for their efficiency and atom economy. For instance, a one-pot condensation of substituted acetophenones, an appropriate aldehyde, and ammonium acetate can yield highly substituted pyridines. The choice of cyclization strategy often depends on the desired substitution pattern and the availability of starting materials.
| Cyclization Strategy | Key Reactants | Advantages | Reference |
| Hantzsch Pyridine Synthesis | α,β-unsaturated carbonyl, β-ketoester, ammonia | Well-established, versatile | advancechemjournal.com |
| One-Pot Condensation | Substituted acetophenone, aldehyde, ammonium acetate | High efficiency, atom economy | |
| Transition-Metal Catalysis | Various precursors | Access to diverse functionalization | nih.gov |
Once the pyridine ring is formed, the introduction and functionalization of the carboxamide group at the C3 position is the next critical step. A common method involves the conversion of a carboxylic acid to a carboxamide. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride or using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with an amine. nih.gov The synthesis of pyridine-3-carboxamide (B1143946) analogs has been reported through the conjugation of nicotinic acids with various amines, highlighting the versatility of this approach. nih.govresearchgate.net The choice of amine allows for the introduction of diverse substituents on the amide nitrogen, enabling the exploration of structure-activity relationships in medicinal chemistry contexts.
Introduction of the 1-Prop-2-ynyl Group via N-Alkylation Techniques
The final key transformation in the synthesis of this compound is the introduction of the propargyl group at the nitrogen atom of the pyridine ring. This is typically achieved through an N-alkylation reaction.
The N-alkylation with a propargyl halide, such as propargyl bromide, is a common method for introducing the 1-prop-2-ynyl group. The optimization of reaction conditions is crucial to ensure high yields and minimize side reactions. Key parameters to consider include the choice of base, solvent, and reaction temperature. A variety of bases can be employed, such as potassium carbonate or sodium hydride, to deprotonate the pyridine nitrogen, thereby activating it for nucleophilic attack on the propargyl halide. The solvent choice can influence the solubility of the reactants and the reaction rate. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often used.
| Parameter | Common Options | Considerations |
| Base | K2CO3, NaH, Cs2CO3 | Strength of base, solubility |
| Solvent | DMF, Acetonitrile, THF | Polarity, boiling point |
| Temperature | Room temperature to reflux | Reaction rate, potential for side reactions |
| Propargyl Source | Propargyl bromide, Propargyl chloride | Reactivity |
To enhance synthetic efficiency, one-pot procedures that combine multiple reaction steps without the isolation of intermediates are highly desirable. mdpi.commdpi.com In the context of this compound synthesis, a one-pot approach could potentially combine the formation of the pyridine ring, functionalization of the carboxamide, and the final N-propargylation. For example, a multicomponent reaction to form the pyridine core could be followed by in-situ functionalization and subsequent alkylation. While a specific one-pot synthesis for this exact molecule may not be extensively documented, the principles of one-pot synthesis have been successfully applied to a wide range of pyridine derivatives, suggesting the feasibility of such an approach. mdpi.commdpi.com The development of a robust one-pot synthesis would significantly streamline the production of this compound and its analogs.
Reaction Mechanism Elucidation for Key Synthetic Steps
Without an established synthetic route, a definitive reaction mechanism cannot be provided. However, a plausible approach to a substituted 4H-pyridine core might involve a variation of dihydropyridine (B1217469) synthesis. The classical Hantzsch reaction, for instance, involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, leading to a 1,4-dihydropyridine (B1200194). The mechanism proceeds through a series of condensations and Michael additions to form a cyclic intermediate, which then dehydrates.
Hypothetical Key Mechanistic Steps:
Knoevenagel Condensation: An aldehyde reacts with a β-dicarbonyl compound.
Michael Addition: A second β-dicarbonyl compound (as an enamine) adds to the product of the first step.
Cyclization and Dehydration: The intermediate cyclizes and eliminates a water molecule to form the dihydropyridine ring.
To achieve the specific 4H-pyridine isomer, reaction conditions would need to be carefully controlled to favor its formation over the more thermodynamically stable 1,4-dihydropyridine or the fully oxidized aromatic pyridine. The introduction of the N-prop-2-ynyl group would likely occur via N-alkylation of a pre-formed pyridine-3-carboxamide precursor with propargyl bromide. This is a standard SN2 reaction where the pyridine nitrogen acts as a nucleophile.
Stereoselective Synthesis and Diastereoselective Control in 4H-Pyridine Systems
The 4H-pyridine ring of this compound contains at least one stereocenter at the C4 position. Therefore, its synthesis would require control of stereochemistry.
In related dihydropyridine syntheses, stereocontrol is a significant challenge and an area of active research. Asymmetric synthesis of chiral dihydropyridines has been achieved using several strategies:
Chiral Auxiliaries: Incorporating a chiral group into one of the reactants can direct the stereochemical outcome of the cyclization.
Chiral Catalysts: The use of chiral Lewis acids or organocatalysts can create a chiral environment that favors the formation of one enantiomer over the other. researchgate.netresearchgate.net For example, chiral copper-diphosphine ligand catalysts have been used for enantioselective additions to alkenyl pyridines. researchgate.net
Substrate Control: The inherent chirality of a starting material can influence the stereochemistry of the final product.
Achieving diastereoselective control would be relevant if multiple stereocenters were present or could be generated. In the context of the target molecule, if the substituent at the C4 position was introduced via a reaction like a Michael addition, the facial selectivity of the attack would determine the diastereomeric outcome. The development of a stereoselective synthesis for this specific 4H-pyridine would require significant experimental investigation, as the stereochemical course of reactions leading to this less common isomer is not well-documented.
Yield Optimization and Process Scalability Considerations
Optimizing the yield and ensuring the scalability of a synthetic process are crucial for its practical application. For pyridine and dihydropyridine synthesis, several factors are typically considered for optimization.
Key Optimization Parameters:
| Parameter | Considerations | Potential Impact on Yield |
|---|---|---|
| Catalyst | Type (e.g., Brønsted acid, Lewis acid), loading, and reusability. bhu.ac.in Using an efficient catalyst can accelerate the reaction and improve yields by minimizing side reactions. | High |
| Solvent | Polarity and boiling point can influence reaction rates and solubility of intermediates. Green chemistry principles encourage the use of environmentally benign solvents like water or ethanol. rsc.org | Medium |
| Temperature | Higher temperatures can increase reaction rates but may also lead to decomposition or the formation of undesired byproducts. | High |
| Reactant Stoichiometry | The ratio of reactants can be adjusted to push the equilibrium towards the desired product and minimize waste. | Medium |
| Reaction Time | Monitoring the reaction progress is essential to stop it once the maximum yield is achieved and prevent product degradation. | Medium |
Scalability Challenges:
Scaling up a reaction from the laboratory bench to an industrial process introduces new challenges. For a hypothetical synthesis of this compound, these might include:
Hazardous Reagents: The use of reagents like propargyl bromide, which is a lachrymator, would require specialized handling procedures on a large scale.
Exothermic Reactions: Condensation reactions can be exothermic, requiring efficient heat management to prevent runaway reactions.
Product Instability: The 4H-pyridine ring may be prone to oxidation to the aromatic pyridine. wikipedia.org This would necessitate careful control of the reaction and purification conditions, potentially under an inert atmosphere.
Purification: Isolating the target compound from byproducts, particularly other dihydropyridine isomers, could be challenging and require advanced chromatographic techniques, which can be costly and difficult to scale. acs.org
Advanced Spectroscopic and Crystallographic Elucidation of 1 Prop 2 Ynyl 4h Pyridine 3 Carboxamide Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation and Coupling Analysis
The ¹H NMR spectrum of 1-prop-2-ynyl-4H-pyridine-3-carboxamide is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons of the pyridine (B92270) ring will appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the ring current. The proton at the C2 position is anticipated to be the most deshielded, appearing as a singlet or a narrow doublet. The protons at the C4, C5, and C6 positions would likely present as a more complex set of multiplets due to spin-spin coupling.
The protons of the propargyl group will have characteristic chemical shifts. The methylene (B1212753) protons (-CH₂-) adjacent to the amide nitrogen are expected to resonate in the range of 4.0-4.5 ppm, appearing as a doublet due to coupling with the terminal alkyne proton. The acetylenic proton (-C≡CH) itself is expected to appear as a triplet around 2.5 ppm. The amide proton (N-H) signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it is typically observed in the 8.0-9.0 ppm region.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 (Pyridine) | ~8.8 | s | - |
| H6 (Pyridine) | ~8.6 | d | ~4.5 |
| H4 (Pyridine) | ~8.1 | d | ~7.8 |
| H5 (Pyridine) | ~7.5 | dd | ~7.8, 4.5 |
| NH (Amide) | ~8.5 | br s | - |
| CH₂ (Propargyl) | ~4.3 | d | ~2.5 |
| CH (Alkyne) | ~2.5 | t | ~2.5 |
Note: These are predicted values and may vary in an actual experimental spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignment
In the ¹³C NMR spectrum, the carbonyl carbon of the carboxamide group is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm. The sp²-hybridized carbons of the pyridine ring will appear between 120 and 155 ppm. The sp-hybridized carbons of the alkyne group will have characteristic shifts, with the terminal alkyne carbon appearing around 70-75 ppm and the internal alkyne carbon around 75-80 ppm. The methylene carbon of the propargyl group is expected to be in the more upfield region, around 30-35 ppm.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxamide) | ~166 |
| C2 (Pyridine) | ~153 |
| C6 (Pyridine) | ~150 |
| C4 (Pyridine) | ~135 |
| C3 (Pyridine) | ~130 |
| C5 (Pyridine) | ~124 |
| C (Alkyne, internal) | ~78 |
| CH (Alkyne, terminal) | ~73 |
| CH₂ (Propargyl) | ~32 |
Note: These are predicted values and may vary in an actual experimental spectrum.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural and Conformational Analysis
Two-dimensional NMR techniques are indispensable for the definitive structural elucidation of complex molecules like this compound.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the coupled protons on the pyridine ring (H4, H5, and H6). A key correlation would also be observed between the methylene protons of the propargyl group and the terminal acetylenic proton.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra. For instance, the signal for the propargyl CH₂ protons would show a cross-peak with the corresponding CH₂ carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule. For example, correlations would be expected from the amide proton to the carbonyl carbon and the C3 carbon of the pyridine ring. The methylene protons of the propargyl group should show correlations to the amide carbonyl carbon and the internal alkyne carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the conformation of the molecule, particularly the orientation of the propargyl group relative to the pyridine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Identification of Characteristic Vibrational Modes for Carboxamide and Alkyne Functional Groups
The IR spectrum of this compound would be dominated by the strong absorptions of the amide and alkyne groups. The N-H stretching vibration of the secondary amide is expected to appear as a sharp peak around 3300 cm⁻¹. The C=O stretching of the amide (Amide I band) will be a very strong absorption in the region of 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1550 cm⁻¹. spectroscopyonline.com
The terminal alkyne group will show a sharp, weak to medium intensity C≡C stretching vibration around 2100-2140 cm⁻¹. libretexts.org A very characteristic sharp peak for the ≡C-H stretch is also expected around 3300 cm⁻¹. libretexts.org
Analysis of Pyridine Ring System Vibrations
The pyridine ring exhibits several characteristic vibrations. C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations will also be present in the fingerprint region (below 1500 cm⁻¹), providing further confirmation of the pyridine scaffold.
Predicted IR Absorption Bands:
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amide | ~3300 | Medium, Sharp |
| ≡C-H Stretch | Terminal Alkyne | ~3300 | Medium, Sharp |
| C-H Stretch | Aromatic (Pyridine) | 3000-3100 | Medium |
| C≡C Stretch | Alkyne | 2100-2140 | Weak to Medium, Sharp |
| C=O Stretch (Amide I) | Carboxamide | 1650-1680 | Strong |
| N-H Bend (Amide II) | Carboxamide | ~1550 | Medium to Strong |
| C=C, C=N Stretches | Pyridine Ring | 1400-1600 | Medium |
Note: These are predicted values and may vary based on the physical state of the sample.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-resolution mass spectrometry would be a critical first step to confirm the elemental composition of this compound. This technique measures the mass-to-charge ratio of an ion with very high precision. For the proposed molecular formula, C₉H₈N₂O, the expected exact mass would be calculated and compared to the experimentally measured value. A close match, typically within a few parts per million (ppm), would provide strong evidence for the correct molecular formula, distinguishing it from other potential formulas with the same nominal mass.
| Parameter | Description |
| Ionization Technique | Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely be employed. |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap analyzers are commonly used for their high resolution and mass accuracy. |
| Expected Data | A measured m/z value for the protonated molecule [M+H]⁺. |
| Formula Confirmation | The measured mass would be compared against the theoretical mass of C₉H₉N₂O⁺. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Characterization
UV-Vis spectroscopy would provide information about the electronic transitions within the molecule. The pyridine ring and the carboxamide group contain π-systems and non-bonding electrons (n-electrons), which are expected to give rise to characteristic absorption bands. The presence of the propargyl group (prop-2-ynyl) could also influence the electronic environment. The spectrum would likely exhibit π → π* transitions, typically at shorter wavelengths (higher energy), and potentially n → π* transitions at longer wavelengths (lower energy). The solvent used for the analysis can also influence the position and intensity of these bands.
| Transition Type | Expected Wavelength Region | Associated Chromophore |
| π → π | ~200-300 nm | Pyridine ring, C=O of amide |
| n → π | >300 nm | C=O of amide, N of pyridine |
X-ray Crystallography Studies
Should a suitable single crystal of this compound be grown, X-ray crystallography would offer the most definitive and detailed three-dimensional structural information.
Elucidation of Crystal Packing Arrangements and Intermolecular Interactions:Beyond the individual molecule, X-ray crystallography would reveal how the molecules pack together to form the crystal lattice. This analysis would identify and characterize intermolecular forces such as hydrogen bonds (e.g., between the amide groups of adjacent molecules), π-π stacking interactions between pyridine rings, and weaker C-H···O or C-H···π interactions. These interactions are crucial for understanding the solid-state properties of the compound.
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Computational Chemistry and Theoretical Characterization of 1 Prop 2 Ynyl 4h Pyridine 3 Carboxamide
Molecular Dynamics (MD) Simulations
Theoretical Ligand-Protein Interaction Modeling
Theoretical modeling of ligand-protein interactions is a important in predicting how a molecule like 1-prop-2-ynyl-4H-pyridine-3-carboxamide might behave in a biological system, without conducting initial laboratory experiments. This approach is grounded in the principles of molecular recognition, which governs how proteins bind to specific molecules. nih.gov The primary models for these interactions are the "lock-and-key," "induced fit," and "conformational selection" theories. nih.gov
Computational methods can simulate these interactions, providing insights into the binding thermodynamics and kinetics. nih.govnih.gov For the pyridine-3-carboxamide (B1143946) class, these models are used to understand their association with various protein targets. nih.govnih.gov By applying these established computational protocols, a theoretical model for the interaction of this compound with a given receptor can be constructed. This involves defining the binding site and calculating the binding free energy, which indicates the strength of the interaction. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor. mdpi.com This method is instrumental in drug discovery and has been extensively applied to pyridine-3-carboxamide derivatives to elucidate their binding modes. nih.govnih.gov
For the pyridine-3-carboxamide scaffold, molecular docking has been used to predict binding modes in various enzymes and receptors. For instance, studies on analogs have revealed detailed interactions within the ATP-binding pocket of DNA gyrase B and with receptors like AT1 and PPARγ. nih.govtandfonline.com The propargyl group (prop-2-ynyl) of this compound introduces a rigid, linear alkyne functionality, which would significantly influence its potential binding conformations within a protein's active site.
Docking simulations would place the this compound molecule into the binding pocket of a target protein, and scoring functions would then be used to estimate the binding affinity for different poses. The stability of these predicted binding conformations can be further assessed using molecular dynamics simulations. openpharmaceuticalsciencesjournal.com
A critical outcome of molecular docking is the identification of key amino acid residues that form interactions with the ligand. For pyridine-3-carboxamide derivatives, docking studies have identified specific hydrogen bonds and π-π stacking interactions that are crucial for binding. For example, in the AT1 receptor, residues such as Tyr35, Arg167, and Lys199 have been identified as key for interaction with imidazo-pyridine derivatives. nih.gov Similarly, for other analogs, interactions with residues like Cys75 and Ser88 have been noted. researchgate.net
For this compound, the pyridine (B92270) ring could act as a hydrogen bond acceptor, while the amide group can be both a hydrogen bond donor and acceptor. The terminal alkyne of the propargyl group could also participate in various non-covalent interactions. A hypothetical docking study could reveal similar interactions, as illustrated in the table below.
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue (Example) |
| Hydrogen Bond | Pyridine Nitrogen | Serine, Threonine, Tyrosine |
| Hydrogen Bond | Amide N-H | Aspartate, Glutamate |
| Hydrogen Bond | Amide C=O | Arginine, Lysine, Serine |
| π-π Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic | Propynyl Group | Leucine, Isoleucine, Valine |
This table represents a hypothetical scenario based on common interactions observed for similar compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This technique is widely used for pyridine-3-carboxamide systems to guide the design of new, more potent derivatives. tandfonline.comresearchgate.netchemrevlett.com
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For pyridine-3-carboxamide systems, a variety of descriptors are employed, including:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Electronic descriptors: These relate to the electronic properties, such as partial charges and orbital energies.
Geometrical (3D) descriptors: These account for the three-dimensional shape of the molecule.
Physicochemical descriptors: These include properties like hydrophobicity (logP) and molar refractivity.
The selection of appropriate descriptors is a critical step in developing a robust and predictive QSAR model. nih.gov For this compound, specific descriptors would be calculated to represent the unique structural features of the propargyl group.
QSAR models can be developed using two main approaches:
Ligand-Based QSAR: This approach is used when the three-dimensional structure of the target receptor is unknown. nih.gov It relies on a set of molecules with known activities to build a model. Pharmacophore modeling, a common ligand-based technique, identifies the essential structural features required for biological activity. For pyridine-3-carboxamide derivatives, pharmacophore models have been successfully generated. tandfonline.comresearchgate.net
Receptor-Based QSAR (or 3D-QSAR): When the receptor structure is available, receptor-based methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used. nih.gov These methods use the docked conformations of the ligands to create 3D contour maps that show where steric bulk, positive or negative charges, and hydrophobic or hydrophilic groups are likely to increase or decrease activity. nih.govtandfonline.com
The following table summarizes the key aspects of these QSAR approaches as they could be applied to this compound.
| QSAR Approach | Requirements | Information Generated |
| Ligand-Based | A series of active and inactive molecules. | A pharmacophore model or a mathematical equation relating descriptors to activity. |
| Receptor-Based | 3D structure of the target receptor and docked ligand poses. | 3D contour maps indicating favorable and unfavorable regions for different physicochemical properties. |
Chemical Reactivity, Derivatization, and Functionalization of the 1 Prop 2 Ynyl 4h Pyridine 3 Carboxamide Scaffold
Transformations Involving the Prop-2-ynyl Moiety
The terminal alkyne of the prop-2-ynyl group is a versatile handle for a variety of chemical transformations, offering a prime site for molecular elaboration.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" Chemistry)
One of the most powerful and widely used reactions for terminal alkynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govrsc.org This reaction, a cornerstone of "click chemistry," would be expected to unite 1-prop-2-ynyl-4H-pyridine-3-carboxamide with an organic azide (B81097) (R-N₃) to form a stable 1,4-disubstituted 1,2,3-triazole ring. acs.orgwikipedia.org The reaction is known for its high efficiency, mild reaction conditions, and exceptional regioselectivity, proceeding exclusively to the 1,4-isomer. nih.govnih.gov This transformation would provide a robust method for conjugating the pyridine (B92270) scaffold to a wide array of other molecules, including biomolecules, polymers, and functionalized probes.
Table 1: Hypothetical CuAAC Reactions of this compound
| Azide Reactant (R-N₃) | Expected Triazole Product | Potential Catalyst System |
| Benzyl Azide | 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-4H-pyridine-3-carboxamide | CuSO₄/Sodium Ascorbate |
| Azidoacetic Acid | 2-(4-(((3-carbamoyl-4H-pyridin-1(2H)-yl)methyl)-1H-1,2,3-triazol-1-yl)acetic acid | Cu(I) salt (e.g., CuI) |
| 1-Azido-4-fluorobenzene | 1-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4H-pyridine-3-carboxamide | Preformed Cu(I) complexes |
Hydration and Other Nucleophilic Additions to the Alkyne
The alkyne's triple bond is susceptible to nucleophilic attack, particularly when activated by a metal catalyst. Hydration, typically catalyzed by mercury(II) or gold salts, would likely follow Markovnikov's rule to yield an enol intermediate that would tautomerize to the corresponding methyl ketone, forming 1-(2-oxopropyl)-4H-pyridine-3-carboxamide. Other nucleophiles, such as alcohols or amines, could potentially be added across the triple bond under appropriate catalytic conditions.
Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The terminal alkyne of the title compound would be an excellent substrate for these reactions.
Sonogashira Coupling: This reaction would couple the alkyne with aryl or vinyl halides. In the presence of a palladium catalyst and a copper(I) co-catalyst, reaction with an aryl iodide (Ar-I) would yield a 1-(3-arylprop-2-ynyl)-4H-pyridine-3-carboxamide derivative. This provides a direct method for introducing diverse aromatic systems.
Heck-type Reactions: While less common for alkynes than alkenes, related palladium-catalyzed reactions could lead to the formation of enynes or other coupled products.
Functional Group Interconversions of the Carboxamide Unit
The primary carboxamide group at the 3-position of the pyridine ring is a key functional handle. It can be envisioned to undergo several standard transformations:
Hydrolysis: Under acidic or basic conditions, the carboxamide could be hydrolyzed to the corresponding carboxylic acid, yielding 1-prop-2-ynyl-4H-pyridine-3-carboxylic acid.
Dehydration: Treatment with a dehydrating agent (e.g., POCl₃, P₂O₅) would be expected to convert the carboxamide into a nitrile, affording 1-prop-2-ynyl-4H-pyridine-3-carbonitrile.
Hofmann Rearrangement: This reaction could potentially be used to convert the carboxamide into a primary amine at the 3-position, though the stability of the 4H-pyridine ring under these conditions would be a concern.
Modifications and Derivatizations of the 4H-Pyridine Ring System
The 4H-dihydropyridine ring system presents its own set of potential reactivities, distinct from a fully aromatic pyridine ring.
Aromatic and Aliphatic Substitution Reactions on the Pyridine Core
The reactivity of the 4H-pyridine ring is complex. It contains both sp² and sp³ hybridized carbon atoms.
Aromatization: 4H-dihydropyridines are often susceptible to oxidation to form the corresponding aromatic pyridinium (B92312) salt or pyridine derivative. This is a common transformation for related Hantzsch dihydropyridines and could be a competing pathway in many reactions.
Substitution at C4: The sp³-hybridized C4 position is a potential site for substitution, depending on the reaction conditions. The protons at this position are potentially acidic and could be removed by a strong base, generating an anion that could react with electrophiles.
Reactions at the Double Bonds: The double bonds within the ring could undergo addition reactions, although this might lead to a loss of the conjugated system and would likely require specific conditions to compete with aromatization.
Table 2: Hypothetical Derivatization Reactions
| Reaction Type | Reagents | Expected Product Core Structure |
|---|---|---|
| Sonogashira Coupling | Aryl Iodide, Pd(PPh₃)₄, CuI | 1-(3-Arylprop-2-ynyl)-4H-pyridine-3-carboxamide |
| Nitrile Formation | POCl₃ | 1-prop-2-ynyl-4H-pyridine-3-carbonitrile |
Ring Transformations and Rearrangements
The inherent reactivity of the N-propargyl group and the dihydropyridine (B1217469) system opens up possibilities for various intramolecular reactions, leading to novel fused heterocyclic systems and rearranged structures. While specific studies on this compound are limited, the reactivity of related N-propargyl heterocyclic systems provides a strong basis for predicting its chemical behavior.
One of the primary modes of reactivity for N-propargyl amides is their cyclization to form oxazole (B20620) derivatives. This transformation can be catalyzed by various reagents, including gold compounds. For instance, the gold-catalyzed cyclization of propargylic amides is a known method for the synthesis of oxazoles. This suggests that under appropriate conditions, the amide oxygen of the this compound could undergo a 5-exo-dig cyclization onto the alkyne, leading to the formation of a fused oxazolopyridinium species.
Furthermore, the dihydropyridine ring itself is susceptible to a variety of transformations. Electrocyclization reactions are a powerful tool for the construction of fused ring systems. It has been demonstrated that azatrienes can undergo 6π-electrocyclization to form dihydropyridines, which can then be oxidized to pyridines. rsc.org This suggests that the this compound scaffold could potentially undergo further electrocyclization reactions, particularly if the propargyl group is first converted into a conjugated system. For instance, isomerization of the propargyl group to an allenyl group could set the stage for subsequent intramolecular cyclizations.
The photochemical reactivity of dihydropyridine derivatives also presents opportunities for ring transformations. mdpi.com Irradiation of 4-aryl-1,4-dihydropyridines in the presence of dienophiles can lead to various cycloadducts through the formation of diradical intermediates. mdpi.com This suggests that the this compound scaffold could participate in intermolecular or even intramolecular photocycloaddition reactions, potentially involving the propargyl group, to generate complex tricyclic and tetracyclic nitrogen heterocyclic systems. mdpi.com
Synthesis of Structural Analogues and Derivatives for Scaffold Exploration
The synthesis of structural analogues and derivatives of the this compound scaffold is crucial for exploring its structure-activity relationships in various contexts. The presence of the terminal alkyne, the dihydropyridine ring, and the carboxamide group provides multiple handles for synthetic modification.
A primary strategy for derivatization involves the functionalization of the terminal alkyne of the propargyl group. The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a powerful tool for this purpose. chemrxiv.orgnih.gov This reaction would allow for the introduction of a wide variety of aryl and vinyl substituents at the terminus of the propargyl chain, leading to a diverse library of analogues. The reaction is typically carried out under mild conditions and tolerates a broad range of functional groups. chemrxiv.org
Another highly efficient method for functionalizing the terminal alkyne is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.govacs.org This reaction allows for the facile and regioselective formation of a 1,2,3-triazole ring by reacting the terminal alkyne with an organic azide. The resulting triazole-containing analogues can serve as important pharmacophores or as linkers to other molecular fragments. The mild and often aqueous reaction conditions make this a highly attractive method for generating diverse derivatives. nih.govacs.org
Modification of the dihydropyridine ring itself is another key avenue for the synthesis of structural analogues. The Hantzsch synthesis and its variations are commonly used to prepare 1,4-dihydropyridines and can be adapted to introduce a variety of substituents at the C2, C4, and C6 positions of the ring. By employing different aldehydes, β-ketoesters, and ammonia (B1221849) sources in a one-pot condensation, a wide array of analogues with diverse substitution patterns on the dihydropyridine core can be accessed. Microwave-assisted synthesis has been shown to accelerate these reactions and improve yields. rsc.org
Furthermore, the carboxamide group can be modified to generate another set of structural analogues. Standard amide coupling reactions can be employed to synthesize derivatives with different substituents on the amide nitrogen. For instance, reacting the corresponding nicotinic acid precursor with various amines using coupling agents like EDC and HOBT can lead to a library of N-substituted amides. nih.gov
The table below summarizes potential synthetic strategies for generating analogues of the this compound scaffold.
| Modification Site | Reaction Type | Potential Reagents/Catalysts | Resulting Analogue |
| Terminal Alkyne | Sonogashira Coupling | Aryl/Vinyl Halides, Pd Catalyst, Cu(I) Co-catalyst | C3-alkynyl substituted derivatives |
| Terminal Alkyne | Azide-Alkyne Cycloaddition (Click Chemistry) | Organic Azides, Cu(I) Catalyst | 1,2,3-Triazole derivatives |
| Dihydropyridine Ring | Hantzsch-type Synthesis | Various Aldehydes, β-Ketoesters, Ammonia source | C2, C4, C6-substituted analogues |
| Carboxamide Group | Amide Coupling | Various Amines, Coupling Agents (e.g., EDC, HOBT) | N-substituted carboxamide analogues |
Through the application of these and other synthetic methodologies, the this compound scaffold can be extensively functionalized, providing a rich source of novel compounds for further investigation.
Structure Activity Relationship Sar Principles and Design Insights for 1 Prop 2 Ynyl 4h Pyridine 3 Carboxamide Analogues
Impact of the 1-Prop-2-ynyl Substitution Pattern on Molecular Recognition and Interactions
The 1-prop-2-ynyl group, also known as a propargyl group, is a versatile substituent in drug design. Its terminal alkyne functionality can participate in various non-covalent interactions and can also be used for covalent targeting of protein residues.
Key Interaction Capabilities of the Propargyl Group:
Hydrophobic Interactions: The three-carbon chain of the propargyl group can engage in hydrophobic interactions within the binding pockets of target proteins.
π-Interactions: The triple bond of the alkyne can participate in π-π stacking with aromatic amino acid residues or π-cation interactions.
Hydrogen Bonding: The terminal hydrogen of the alkyne is weakly acidic and can act as a hydrogen bond donor to a suitable acceptor on the target protein.
Covalent Bonding: The terminal alkyne can act as a reactive handle for covalent modification of a target protein, often through reaction with a nucleophilic residue like cysteine. This can lead to irreversible inhibition and prolonged duration of action.
The specific impact of the 1-prop-2-ynyl group on the molecular recognition of 1-prop-2-ynyl-4H-pyridine-3-carboxamide analogues will be highly dependent on the topology of the target's binding site.
Role of the 4H-Pyridine Ring Conformation in Ligand Efficiency
The 4H-pyridine, or 1,4-dihydropyridine (B1200194), ring is not planar and can adopt different conformations, which can significantly influence its binding to a target protein and thus its ligand efficiency. nih.gov The conformation of the dihydropyridine (B1217469) ring affects the spatial orientation of the substituents at the 1, 3, and 4 positions.
The introduction of substituents can influence the ring's conformation. pnas.org The boat-like conformation of the 1,4-dihydropyridine ring is a key feature that dictates the spatial arrangement of its substituents, which in turn governs its interaction with biological targets. nih.gov The efficiency of a ligand is a measure of its binding affinity per atom, and optimizing the conformation of the 4H-pyridine ring is crucial for maximizing this efficiency. nih.gov
Table 1: Influence of Ring Conformation on Ligand-Target Interactions
| Conformation Attribute | Impact on Ligand Efficiency |
| Ring Puckering | Determines the axial and equatorial positioning of substituents, affecting their ability to fit into specific pockets of the binding site. |
| Substituent Orientation | The relative orientation of the 1-prop-2-ynyl group, the 3-carboxamide, and any substituent at the 4-position will dictate the potential for multi-point interactions with the target. |
| Conformational Flexibility | A certain degree of flexibility may be advantageous to allow for an induced fit to the target, while a more rigid conformation may be entropically favored for binding. |
Significance of the Carboxamide Group in Hydrogen Bonding and Other Interactions
The carboxamide group at the 3-position of the pyridine (B92270) ring is a critical pharmacophoric element, primarily due to its ability to form strong hydrogen bonds. asm.orgnih.gov
Interaction Profile of the Carboxamide Group:
Hydrogen Bond Donor: The amide N-H can act as a hydrogen bond donor.
Hydrogen Bond Acceptor: The amide carbonyl oxygen is a strong hydrogen bond acceptor.
Dipolar Interactions: The amide group possesses a significant dipole moment, which can contribute to favorable electrostatic interactions with the target.
The ability of the carboxamide group to act as both a hydrogen bond donor and acceptor allows it to form robust interactions with protein backbones or amino acid side chains, often anchoring the ligand in the binding site. In a study of pyridine carboxamide-based inhibitors, the amide linkage was found to be crucial for their high potency. researchgate.net
Exploration of Substituent Effects on the Pyridine Core (e.g., Electronic, Steric, Lipophilic Contributions)
Table 2: General Substituent Effects on the Pyridine Core
| Substituent Property | Contribution to Activity | Example from Related Scaffolds |
| Electronic Effects | Electron-withdrawing or electron-donating groups can modulate the pKa of the pyridine nitrogen and the reactivity of the ring system. This can influence binding affinity and metabolic stability. acs.org | In a series of thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives, electron-withdrawing groups on a phenyl ring attached to the carboxamide were found to be important for inhibitory activity. mdpi.com |
| Steric Effects | The size and shape of substituents can dictate the ability of the molecule to fit into the binding pocket of the target. Bulky groups may cause steric hindrance, while smaller groups may not provide sufficient occupancy. nih.gov | The introduction of bulky groups on some pyridine derivatives has been shown to decrease their antiproliferative activity. nih.gov |
| Lipophilic Contributions | The lipophilicity of substituents affects the molecule's solubility, permeability across cell membranes, and binding to hydrophobic pockets. | The addition of lipophilic groups can sometimes enhance activity, but an optimal balance is necessary to maintain good pharmacokinetic properties. |
Elucidation of Pharmacophoric Features within the Pyridine-3-carboxamide (B1143946) Framework
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the pyridine-3-carboxamide framework, several key features can be identified.
Key Pharmacophoric Elements:
Hydrogen Bond Acceptor: The pyridine nitrogen. Its availability can be modulated by the degree of saturation of the ring and the electronic nature of other substituents.
Hydrogen Bond Donor/Acceptor: The 3-carboxamide group, capable of forming crucial hydrogen bonds to anchor the molecule.
Hydrophobic/Interactive Region 1: The substituent at the 1-position (the prop-2-ynyl group in this case), which can engage in hydrophobic or other specific interactions.
Hydrophobic/Interactive Region 4: The substituent at the 4-position of the dihydropyridine ring, which often plays a key role in defining selectivity and potency. For instance, in the well-known 1,4-dihydropyridine calcium channel blockers, this position is typically occupied by a substituted phenyl ring. eurekaselect.com
The spatial arrangement of these pharmacophoric features, dictated by the conformation of the 4H-pyridine ring, is critical for biological activity. Computational de novo design has been used to develop pyridine-3-carboxamide inhibitors, highlighting the importance of the predicted binding mode. nih.gov
Advanced Chemical Biology Applications and Future Directions for the 1 Prop 2 Ynyl 4h Pyridine 3 Carboxamide Scaffold
Design and Synthesis of Chemical Probes for Target Identification and Engagement Studies
The propargyl group within the 1-prop-2-ynyl-4H-pyridine-3-carboxamide structure is a key functional handle for its application as a chemical probe. This terminal alkyne allows for facile and highly specific covalent modification of biological targets through well-established bioorthogonal reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This enables the attachment of reporter tags, such as fluorophores or biotin, for target identification and visualization.
The design of such probes leverages the inherent biological activity of the pyridine-3-carboxamide (B1143946) core, which is a common motif in various bioactive molecules. nih.govnih.gov By identifying a biological effect of a library of pyridine-3-carboxamide derivatives, a propargyl-containing analog like this compound can be synthesized to covalently label and subsequently identify the responsible protein targets. The propargylamine moiety, a related structural feature, has been widely utilized in medicinal chemistry and chemical biology for its unique reactivity, making propargyl-containing compounds valuable tools in drug discovery. nih.gov
The synthesis of these probes can be achieved through various established synthetic routes for pyridine (B92270) carboxamides. mdpi.commdpi.com A common approach involves the coupling of a suitable pyridine-3-carboxylic acid derivative with propargylamine. The synthesis of polysubstituted pyridines from propargyl amines has been demonstrated as an efficient method. nih.gov
Table 1: Potential Reporter Tags for Chemical Probes
| Reporter Tag | Detection Method | Application |
| Fluorescein | Fluorescence Microscopy/Spectroscopy | Cellular imaging of target localization |
| Rhodamine | Fluorescence Microscopy/Spectroscopy | Cellular imaging and in vivo studies |
| Biotin | Streptavidin-based affinity purification | Target protein isolation and identification |
| Alkyne-PEG-Biotin | Western Blotting/Mass Spectrometry | Target engagement and occupancy studies |
Utilization as a Versatile Building Block in Complex Heterocyclic Synthesis
The this compound scaffold serves as a valuable starting material for the synthesis of more complex heterocyclic systems. The presence of multiple reactive sites—the pyridine ring, the carboxamide nitrogen, and the propargyl group—allows for a variety of chemical transformations.
Propargyl compounds, in general, are recognized as versatile synthons in the synthesis of a wide array of heterocycles through intramolecular cyclization or cyclocondensation reactions. researchgate.netresearchgate.net The alkyne functionality can participate in various cycloaddition reactions, such as 1,3-dipolar cycloadditions, to construct five-membered rings. Furthermore, the pyridine ring itself can be further functionalized or serve as a template for the construction of fused ring systems. Palladium-catalyzed intramolecular C-H arylation is a powerful method for creating fused heteroaromatic compounds from pyridine derivatives. beilstein-journals.org
The synthesis of novel heterocyclic structures from this scaffold can lead to the discovery of compounds with unique biological activities, as heterocycles are fundamental components of many natural products and pharmaceuticals. nih.govresearchgate.net
Exploration of the Scaffold in the Development of Functional Materials and Ligands
The pyridine moiety is a well-known coordinating ligand for a variety of metal ions. The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can readily form coordination complexes. nih.gov This property makes the this compound scaffold a candidate for the development of functional materials and novel ligands for catalysis and metal sensing.
The propargyl group can be utilized for post-synthetic modification of these materials. For instance, it can be used to anchor the pyridine-based ligand to a solid support or to introduce other functional groups through click chemistry. Quaternization of the pyridine nitrogen in diethynylpyridine-based polymers has been shown to enhance π-electron delocalization, suggesting that modifications to the pyridine ring of the this compound scaffold could be used to tune its electronic properties for applications in materials science. rsc.org
Table 2: Potential Metal Ions for Coordination
| Metal Ion | Potential Application |
| Copper(II) | Catalysis, Antimicrobial materials |
| Zinc(II) | Fluorescent sensors, Lewis acid catalysis |
| Nickel(II) | Catalysis, Magnetic materials |
| Palladium(II) | Cross-coupling catalysis |
Mechanistic Investigations of Molecular Interactions with Biological Systems
Understanding how the this compound scaffold interacts with biological targets is crucial for its development as a therapeutic agent or chemical probe. Computational methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into these interactions at the atomic level.
Molecular modeling studies on other pyridine derivatives have successfully correlated computational energy scores with biological activity, guiding the optimization of lead compounds. nih.govufl.edu For the this compound scaffold, these studies could predict binding modes, identify key interacting residues within a protein's active site, and rationalize observed structure-activity relationships. For example, studies on pyrido[3,4-d]pyrimidine inhibitors have elucidated the importance of specific hydrogen bonds and hydrophobic interactions for their binding affinity. mdpi.com
Experimental techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to determine the binding kinetics and thermodynamics of these interactions, providing quantitative data on affinity and selectivity.
Integration into High-Throughput Synthesis and Screening Platforms
The development of efficient and scalable synthetic methods is essential for the exploration of the chemical space around the this compound scaffold. High-throughput synthesis platforms, including flow chemistry, can significantly accelerate the generation of diverse libraries of analogs for biological screening. vcu.edu The synthesis of pyridine-oxazoline (PyOX) ligands has been successfully demonstrated in a self-optimizing flow system. rsc.org
These libraries can then be subjected to high-throughput screening (HTS) assays to identify compounds with desired biological activities. Phenotypic screening of compound libraries against various pathogens or cell lines has proven to be a powerful approach for discovering novel drug leads. For instance, a pyridine carboxamide derivative was identified as a promising anti-tuberculosis agent through a phenotypic screen of the Pathogen Box library. nih.gov
Opportunities for Machine Learning and Artificial Intelligence in Scaffold Optimization
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in drug discovery and materials science to accelerate the design and optimization of novel molecules. These computational tools can be used to build predictive models for various properties of the this compound scaffold and its derivatives.
By training on existing datasets of pyridine-containing compounds with known biological activities or material properties, ML models can learn complex structure-activity relationships. These models can then be used to virtually screen large libraries of hypothetical compounds, prioritizing those with the highest predicted potency and a favorable ADME (absorption, distribution, metabolism, and excretion) profile. Furthermore, generative AI models can be employed to design novel pyridine carboxamide derivatives with optimized properties. The use of autonomous self-optimizing flow machines, which integrate machine learning algorithms, can further streamline the synthesis and optimization of such compounds. researchgate.net
Q & A
Q. What are the standard synthetic routes for 1-prop-2-ynyl-4H-pyridine-3-carboxamide, and how are intermediates characterized?
The synthesis typically involves multi-step procedures, such as coupling a propynyl group to a pyridine-carboxamide core. For example, similar compounds (e.g., N-[3-(4-acetylphenyl)prop-2-ynyl]-4-phenyloxane-4-carboxamide) are synthesized via Sonogashira coupling or amidation reactions under inert atmospheres, using catalysts like Pd/Cu and solvents such as DMF or THF . Intermediates are characterized using HPLC (≥98% purity standards) and NMR (1H/13C) to confirm structural integrity .
Q. Which analytical techniques are critical for verifying the purity and structure of this compound?
High-resolution mass spectrometry (HRMS) and FT-IR are essential for confirming molecular weight and functional groups (e.g., carboxamide C=O stretch at ~1670 cm⁻¹). Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, while 2D NMR (COSY, HSQC) resolves stereochemical ambiguities in the pyridine and propynyl moieties .
Q. How are preliminary biological activities of this compound assessed?
Initial screening involves in vitro assays against target enzymes (e.g., kinases) or cell lines. For pyridine-carboxamide analogs, IC₅₀ values are determined using fluorescence-based assays, with positive controls like staurosporine. Dose-response curves (0.1–100 µM) and triplicate replicates minimize variability .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
Yield optimization requires careful control of reaction parameters. For example, increasing Pd(PPh₃)₄ catalyst loading (2–5 mol%) in cross-coupling steps improves efficiency, while lowering temperatures (0–25°C) reduces side-product formation. Solvent screening (e.g., DMF vs. acetonitrile) and microwave-assisted synthesis (50–100 W) can further enhance reaction rates .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?
Discrepancies in SAR often arise from assay conditions (e.g., serum interference) or compound stability. To resolve this, researchers use orthogonal assays (e.g., SPR vs. enzymatic activity) and stability tests (e.g., 24-hour incubation in PBS at 37°C). For example, nitro-substituted analogs may show false-positive activity due to redox interference, requiring validation via LC-MS metabolite profiling .
Q. How do electronic effects of substituents influence the compound’s binding affinity?
Computational modeling (DFT or molecular docking) identifies key interactions. For instance, electron-withdrawing groups (e.g., -CF₃) on the pyridine ring enhance binding to hydrophobic pockets in target proteins, while bulky substituents (e.g., phenyl) may sterically hinder access. Experimental validation via isothermal titration calorimetry (ITC) quantifies ΔG and ΔH values .
Q. What in vivo models are suitable for evaluating pharmacokinetic properties?
Rodent models (e.g., Sprague-Dawley rats) are used to assess oral bioavailability and half-life. Dosing regimens (1–10 mg/kg) with plasma sampling (0–24 hours) followed by LC-MS/MS analysis determine Cₘₐₓ and AUC. Tissue distribution studies (brain, liver, kidney) evaluate penetration, while CYP450 inhibition assays predict metabolic stability .
Methodological Notes
- Data Contradictions : Variability in IC₅₀ values may stem from differences in cell passage numbers or assay plate readers. Standardize protocols using CLSI guidelines .
- Synthetic Challenges : Propynyl groups are prone to oxidation; store compounds under argon with antioxidants (e.g., BHT) .
- Advanced Characterization : Use cryoprobe NMR (600 MHz+) for low-concentration samples and X-ray crystallography to resolve absolute configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
